N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide
Description
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide is a synthetic chromene (coumarin) derivative featuring a pentanamide side chain at the 2-position of the chromen-4-one scaffold. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 8-methyl and 3-phenyl substituents on the chromen ring likely enhance lipophilicity and π-π stacking interactions, while the pentanamide group contributes to hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-4-13-17(23)22-21-18(15-10-6-5-7-11-15)19(24)16-12-8-9-14(2)20(16)25-21/h5-12H,3-4,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAHHNDOWCTZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide typically involves multi-step reactions. One common method includes the condensation of 8-methyl-4-oxo-3-phenyl-4H-chromen-2-ylamine with pentanoic acid under acidic conditions. The reaction is often catalyzed by a strong acid like sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. These interactions are mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-(4-Methoxyphenyl)pentanamide
- Structure : A simplified albendazole derivative with a methoxyphenyl group and pentanamide chain.
- Key Findings :
- Exhibits anthelmintic activity comparable to albendazole but with reduced cytotoxicity (IC₅₀ > 100 µM in human SH-SY5Y cells vs. albendazole’s IC₅₀ ~ 50 µM) .
- Superior drug-likeness : Adheres to Lipinski’s Rule of Five, with a topological polar surface area (TPSA) of 46.2 Ų and logP ~2.5, favoring oral bioavailability .
- Synthesis Advantage : Requires half the synthetic steps of albendazole, enhancing scalability .
| Parameter | N-(4-Methoxyphenyl)pentanamide | Target Chromene Derivative (Inferred) |
|---|---|---|
| Core Structure | Methoxyphenyl | 8-Methyl-3-phenylchromen-4-one |
| LogP | ~2.5 | Likely higher (chromene lipophilicity) |
| TPSA (Ų) | 46.2 | ~70–80 (amide + chromene carbonyl) |
| Bioactivity | Anthelmintic | Potential antimicrobial/anti-inflammatory |
Comparison Insight : The chromene derivative’s extended aromatic system may improve target binding (e.g., enzyme inhibition) but could reduce solubility compared to N-(4-methoxyphenyl)pentanamide .
N4-Valeroylsulfonamide Derivatives
- Structure : Pentanamide-linked sulfonamides (e.g., N4-valeroylsulfadiazine, N4-valeroylsulfathiazole) .
- Key Findings :
Comparison Insight : Sulfonamide derivatives leverage hydrogen bonding via SO₂NH groups, whereas the chromene derivative’s activity may stem from planar aromatic interactions .
N-(4-((4′-Pentylbiphenyl)ethynyl)phenyl)pentanamide
- Structure : A liquid-crystalline secondary amide with a rigid biphenyl-ethynyl core .
- Key Findings :
Steroid-Conjugated Pentanamides
- Structure : Pentanamide-linked steroids (e.g., lithocholic acid derivatives) .
- Key Findings: Nuclear Receptor Modulation: Binds RORγt with nanomolar affinity, relevant to autoimmune diseases .
Pharmacokinetic and Toxicity Considerations
- Toxicity : N-(4-methoxyphenyl)pentanamide’s low cytotoxicity (IC₅₀ > 100 µM) contrasts with albendazole, suggesting the chromene derivative’s safety profile warrants similar evaluation .
- BBB Penetration : Chromene derivatives often exhibit moderate BBB permeability due to moderate TPSA (~70–80 Ų), similar to N-(4-methoxyphenyl)pentanamide .
Biological Activity
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)pentanamide is a synthetic compound belonging to the class of chromen derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular structure of this compound features a chromen core substituted with a pentanamide group. The presence of the 4-oxo and phenyl groups contributes to its unique chemical reactivity and biological profile.
Anticancer Activity
Recent studies have indicated that chromen derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound showed selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Table 1: Anticancer Activity of Chromen Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| N-(8-methyl...) | A549 | 25 | PI3K/Akt inhibition |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of N-(8-methyl...) against Staphylococcus aureus and Escherichia coli. The results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a possible role in the management of inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition | Concentration (µM) |
|---|---|---|
| N-(8-methyl...) | TNF-alpha | 10 |
| N-(8-methyl...) | IL-6 | 15 |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.
- Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.
- Cytokine Modulation : Inhibition of signaling pathways involved in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
